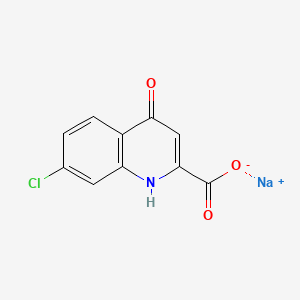

7-Chlorokynurenic acid sodium salt

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;7-chloro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3.Na/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13;/h1-4H,(H,12,13)(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZYIORLNGNLEI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClNNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Chlorokynurenic Acid: A Technical Guide to its Biochemical and Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chlorokynurenic acid (7-CKA) is a potent and selective competitive antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] This synthetic derivative of the endogenous neuromodulator kynurenic acid has been instrumental as a research tool for elucidating the role of the glycine modulatory site in NMDA receptor function and has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders. Due to its limited ability to cross the blood-brain barrier, its clinical application has been hampered.[1][4] This has led to the development of prodrugs, such as 4-chlorokynurenine (B1664160) (AV-101), which can effectively deliver 7-CKA to the central nervous system.[1][5] This technical guide provides a comprehensive overview of the biochemical and physiological effects of 7-CKA, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Biochemical Profile and Mechanism of Action

7-CKA exerts its primary effect by binding to the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[2][6] The binding of a co-agonist, either glycine or D-serine, to this site is a prerequisite for the channel opening mediated by the primary agonist, glutamate (B1630785). By competitively blocking this site, 7-CKA allosterically inhibits NMDA receptor activation, thereby reducing calcium influx into the neuron.[7] This mechanism underlies its neuroprotective and anticonvulsant properties.

In addition to its well-characterized activity at the NMDA receptor, 7-CKA has also been shown to be a potent inhibitor of vesicular glutamate transporters (VGLUTs), with a Ki value of 0.59 µM.[1][4] This action could potentially modulate glutamatergic neurotransmission by affecting the packaging of glutamate into synaptic vesicles.

Signaling Pathway of 7-CKA at the NMDA Receptor

Quantitative Pharmacological Data

The affinity and selectivity of 7-CKA for the NMDA receptor glycine site have been quantified in numerous studies. The following tables summarize key binding affinity and potency data.

| Receptor Site | Ligand | Preparation | IC50 (µM) | Reference |

| Glycine (Strychnine-insensitive) | [³H]glycine | Rat cortical membranes | 0.56 | [2][3] |

| NMDA | [³H]glutamate | Rat cortical membranes | 169 | [2][3] |

| Quisqualate | [³H]AMPA | Rat cortical membranes | 153 | [2][3] |

| Kainate | [³H]kainate | Rat cortical membranes | >1000 | [2][3] |

| Parameter | Value | Conditions | Reference |

| Ki (vs [³H]glycine) | 0.4 - 1.0 µM | Rat hippocampal membranes | [6][8] |

| Ki (Vesicular Glutamate Transporter) | 0.59 µM | Synaptic vesicles | [1][4] |

Physiological Effects

Neuroprotection

7-CKA has demonstrated significant neuroprotective effects in various models of excitotoxicity and ischemic brain injury. By blocking NMDA receptor overactivation, it can attenuate neuronal damage. For instance, intraventricular administration of 7-CKA has been shown to significantly reduce CA1 pyramidal cell loss in a rat model of transient forebrain ischemia.

Anticonvulsant Activity

The role of NMDA receptors in the initiation and propagation of seizure activity is well-established. 7-CKA has been shown to possess anticonvulsant properties in several animal models of epilepsy. Intracerebroventricular administration of 7-CKA dose-dependently suppresses the development of amygdala-kindled seizures in rats.[9] Furthermore, it can antagonize the anticonvulsant effects of the partial glycine agonist D-cycloserine in maximal electroshock seizure models.[7]

Potential Antidepressant Effects

Preclinical studies suggest that 7-CKA may have rapid-acting antidepressant effects, similar to the NMDA receptor channel blocker ketamine.[1][4] This has led to the clinical investigation of its prodrug, AV-101, for treatment-resistant depression.[1]

Experimental Protocols

This section provides an overview of common experimental methodologies used to characterize the effects of 7-CKA.

Radioligand Binding Assay

This assay is used to determine the binding affinity of 7-CKA for its target receptors.

Objective: To determine the IC50 value of 7-CKA for the glycine binding site on the NMDA receptor.

Materials:

-

Rat cortical membranes (prepared as a crude synaptic plasma membrane fraction)

-

[³H]glycine (radioligand)

-

7-Chlorokynurenic acid

-

Incubation buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in a buffered sucrose (B13894) solution and perform differential centrifugation to isolate a crude synaptic membrane fraction.

-

Binding Reaction: In a series of tubes, incubate a fixed concentration of [³H]glycine and a fixed amount of membrane protein with increasing concentrations of 7-CKA.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set period (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the 7-CKA concentration. The IC50 value is the concentration of 7-CKA that inhibits 50% of the specific [³H]glycine binding.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of 7-CKA on NMDA receptor-mediated ion currents in individual neurons.

Objective: To assess the antagonistic effect of 7-CKA on NMDA-evoked currents in cultured cortical neurons.

Materials:

-

Primary neuronal cell culture (e.g., rat cortical neurons)

-

External solution (containing physiological concentrations of ions)

-

Internal solution (pipette solution, containing specific ions and other substances to mimic the intracellular environment)

-

N-methyl-D-aspartate (NMDA)

-

Glycine

-

7-Chlorokynurenic acid

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for making patch pipettes

Procedure:

-

Pipette Fabrication: Pull a borosilicate glass capillary to form a micropipette with a tip diameter of approximately 1-2 µm.

-

Cell Approach: Under a microscope, carefully approach a neuron with the micropipette filled with the internal solution.

-

Gigaohm Seal Formation: Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Recording: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

-

Drug Application: Perfuse the cell with the external solution containing NMDA and glycine to evoke an inward current.

-

Antagonist Application: Co-apply 7-CKA with NMDA and glycine and record the change in the current amplitude.

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of 7-CKA to determine the extent of inhibition.

Experimental Workflow for In Vivo Studies

Conclusion

7-Chlorokynurenic acid remains a cornerstone tool for investigating the intricacies of NMDA receptor pharmacology. Its high potency and selectivity for the glycine co-agonist site have provided invaluable insights into the physiological and pathological roles of this receptor. While its poor blood-brain barrier penetration limits its direct clinical use, the development of prodrugs like AV-101 has opened new avenues for exploring the therapeutic potential of targeting the NMDA receptor glycine site in a variety of central nervous system disorders. This technical guide serves as a foundational resource for researchers and drug development professionals working with this important compound.

References

- 1. 4-Chlorokynurenine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Chlorokynurenic acid - Wikipedia [en.wikipedia.org]

- 5. AV-101, a Pro-Drug Antagonist at the NMDA Receptor Glycine Site, Reduces L-Dopa Induced Dyskinesias in MPTP Monkeys [mdpi.com]

- 6. The glycine site of the N-methyl-D-aspartate receptor channel: differences between the binding of HA-966 and of 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Chlorokynurenic acid antagonizes the anticonvulsant activity of D-cycloserine in maximal electroshock seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycine site associated with the NMDA receptor modulates long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiepileptogenic action of 7-chlorokynurenic acid on amygdala kindling of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Chlorokynurenic Acid as a Glutamate Transport Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chlorokynurenic acid (7-CKA) is a synthetic derivative of kynurenic acid, an endogenous tryptophan metabolite. While extensively recognized as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at its glycine (B1666218) modulatory site, 7-CKA also exhibits inhibitory activity on glutamate (B1630785) transport mechanisms. This technical guide provides an in-depth analysis of 7-CKA's role as a glutamate transport inhibitor, focusing on its selectivity for vesicular glutamate transporters over plasma membrane transporters. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways and experimental workflows.

Core Mechanism of Action

7-Chlorokynurenic acid has been identified as a competitive inhibitor of L-glutamate transport into synaptic vesicles. This action is primarily targeted at the vesicular glutamate transporters (VGLUTs). By competing with glutamate for the transporter's binding site, 7-CKA reduces the loading of glutamate into synaptic vesicles within the presynaptic terminal. This leads to a decrease in the quantum size of glutamate released upon neuronal excitation, thereby modulating glutamatergic neurotransmission.

In contrast, evidence suggests that 7-CKA is not a potent inhibitor of the plasma membrane excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate from the synaptic cleft. This selectivity for vesicular transport over plasma membrane transport is a key feature of 7-CKA's pharmacological profile as a glutamate transport inhibitor.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of 7-Chlorokynurenic acid against vesicular glutamate transport has been quantitatively determined. To date, there is a lack of evidence in the scientific literature to suggest significant inhibitory activity of 7-CKA against the five subtypes of plasma membrane excitatory amino acid transporters (EAAT1-5).

| Transporter Target | Inhibitor | Ki (mM) | Km of L-Glutamate (mM) | Type of Inhibition | Reference |

| Vesicular Glutamate Transporter (VGLUT) | 7-Chlorokynurenic Acid | 0.59 | 2.46 | Competitive | Bartlett et al., 1998 |

| Synaptosomal Glutamate Transporters (EAATs) | 7-Chlorokynurenic Acid | Not effectively inhibited | - | - | Bartlett et al., 1998 |

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by 7-Chlorokynurenic acid as a glutamate transport inhibitor is the presynaptic regulation of neurotransmitter release. By inhibiting VGLUTs, 7-CKA reduces the amount of glutamate available for vesicular release, which in turn diminishes the activation of postsynaptic glutamate receptors.

Experimental Protocols

Vesicular L-[3H]Glutamate Uptake Assay

This protocol is based on the methodology described by Bartlett et al. (1998) to determine the inhibitory effect of 7-CKA on vesicular glutamate transport.

Materials:

-

Synaptic vesicles isolated from rat forebrain.

-

L-[3H]Glutamate.

-

7-Chlorokynurenic acid and other test compounds.

-

Uptake Buffer: 320 mM sucrose, 10 mM HEPES-K, pH 7.4.

-

ATP-regenerating system (e.g., ATP, phosphocreatine, and creatine (B1669601) phosphokinase).

-

Scintillation fluid.

-

Glass fiber filters.

Procedure:

-

Vesicle Preparation: Isolate synaptic vesicles from rat forebrain using standard subcellular fractionation techniques.

-

Reaction Mixture: Prepare a reaction mixture containing the uptake buffer, the ATP-regenerating system, and the desired concentration of 7-CKA or other inhibitors.

-

Initiation of Uptake: Add the synaptic vesicle preparation to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at 30°C to allow for ATP-dependent proton gradient formation.

-

Substrate Addition: Initiate the glutamate uptake by adding L-[3H]glutamate to the reaction mixture.

-

Termination of Uptake: After a specific incubation time (e.g., 3 minutes), terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Rapidly wash the filters with ice-cold uptake buffer to remove unbound radiolabel.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the radioactivity measured in the absence of ATP. Calculate the percentage of inhibition by comparing the uptake in the presence of 7-CKA to the control uptake. Ki values can be calculated using the Cheng-Prusoff equation for competitive inhibition.

Synaptosomal [3H]D-Aspartate Uptake Assay (for EAAT activity)

This protocol is a general method to assess the inhibitory activity of compounds on plasma membrane glutamate transporters (EAATs). D-aspartate is a commonly used substrate for EAATs that is not metabolized.

Materials:

-

Synaptosomes prepared from rat brain tissue.

-

[3H]D-Aspartate.

-

7-Chlorokynurenic acid and other test compounds.

-

Krebs-Ringer buffer, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from the desired brain region using standard procedures.

-

Pre-incubation: Pre-incubate the synaptosomes in Krebs-Ringer buffer with the desired concentration of 7-CKA for a set time (e.g., 10 minutes) at 37°C.

-

Initiation of Uptake: Start the uptake by adding [3H]D-aspartate to the synaptosome suspension.

-

Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), terminate the transport by rapid filtration through glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the values obtained from parallel incubations at 0-4°C or in the presence of a known potent EAAT inhibitor (e.g., DL-TBOA). Calculate the percent inhibition for 7-CKA.

Conclusion

7-Chlorokynurenic acid serves as a valuable research tool for dissecting the roles of vesicular glutamate transport in synaptic function. Its competitive inhibition of VGLUTs, with a Ki in the micromolar range, allows for the acute manipulation of presynaptic glutamate loading. Crucially, its apparent lack of significant inhibitory activity against plasma membrane EAATs provides a degree of selectivity that is advantageous in experimental settings. For drug development professionals, while 7-CKA itself has pleiotropic effects due to its potent NMDA receptor antagonism, its quinoline (B57606) scaffold could serve as a starting point for the design of more selective and potent VGLUT inhibitors. Future research should aim to confirm the lack of activity of 7-CKA on individually expressed EAAT subtypes to definitively establish its selectivity profile.

An In-depth Technical Guide to the Structural Analysis of 7-Chlorokynurenic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chlorokynurenic acid (7-CKA) is a potent and selective antagonist of the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its sodium salt form enhances its solubility in aqueous media, making it a valuable tool in neuroscience research. This technical guide provides a comprehensive overview of the structural analysis of 7-Chlorokynurenic acid sodium salt, including its chemical and physical properties. While a definitive crystal structure and detailed spectral analyses are not publicly available, this guide consolidates known information and presents standardized experimental protocols for its characterization.

Chemical and Physical Properties

This compound is the sodium salt of 7-chloro-4-hydroxyquinoline-2-carboxylic acid. The presence of the sodium ion increases the polarity and aqueous solubility of the compound compared to its free acid form.

Table 1: Physicochemical Properties of 7-Chlorokynurenic Acid and its Sodium Salt

| Property | 7-Chlorokynurenic Acid | This compound |

| IUPAC Name | 7-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid[2][4] | Sodium 7-chloro-4-oxido-1,4-dihydroquinoline-2-carboxylate |

| Synonyms | 7-CKA, 7-Cl-KYNA[4] | 7-CKA sodium salt |

| Molecular Formula | C₁₀H₆ClNO₃[2][4][5] | C₁₀H₅ClNNaO₃ |

| Molecular Weight | 223.61 g/mol [1][4][5] | 245.59 g/mol |

| Appearance | Solid | Solid |

| Solubility | Slightly soluble in DMSO and Ethanol[3] | Soluble in water (up to 100 mM) |

| Purity (Typical) | ≥95%[3] | ≥98% (HPLC) |

Structural Analysis Methodologies

A thorough structural elucidation of this compound would involve a combination of crystallographic and spectroscopic techniques.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state, revealing precise bond lengths, bond angles, and intermolecular interactions.

-

Crystal Growth:

-

Obtain or synthesize high-purity this compound.

-

Slow evaporation of a saturated solution is a common method. Given its aqueous solubility, water would be the solvent of choice.

-

Prepare a nearly saturated solution of the compound in deionized water at a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Allow the solution to cool slowly to room temperature in a vibration-free environment.

-

Monitor for the formation of single crystals suitable for diffraction (typically >0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Integrate the diffraction spots to determine their intensities.

-

Solve the phase problem using direct methods or Patterson synthesis.

-

Build an initial model of the molecule.

-

Refine the atomic positions, and thermal parameters against the experimental data to obtain the final crystal structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Add a small amount of a reference standard, such as DSS or TSP for D₂O, or TMS for DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

¹³C NMR Data Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the reference standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

-

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Chlorokynurenic Acid

Note: The actual chemical shifts for the sodium salt in D₂O or DMSO-d₆ may vary slightly due to solvent effects and the ionization state of the carboxylic acid and hydroxyl groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~7.0-7.2 | - |

| H-5 | ~8.0-8.2 | ~125-127 |

| H-6 | ~7.5-7.7 | ~128-130 |

| H-8 | ~7.8-8.0 | ~118-120 |

| C-2 | - | ~165-170 |

| C-3 | - | ~110-115 |

| C-4 | - | ~175-180 |

| C-4a | - | ~140-145 |

| C-5 | - | ~125-127 |

| C-6 | - | ~128-130 |

| C-7 | - | ~135-140 |

| C-8 | - | ~118-120 |

| C-8a | - | ~148-152 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like this compound.[6]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of water and methanol (B129727) or acetonitrile.[7]

-

Acidifying the solution with a small amount of formic acid can aid in protonation for positive ion mode analysis.[7]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire mass spectra in both positive and negative ion modes.

-

In positive ion mode, expect to observe the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ for the free acid, or the sodiated molecule [M+Na]⁺ for the sodium salt.

-

In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻ for the free acid.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the molecular ion of interest and subject it to collision-induced dissociation (CID).

-

Analyze the resulting fragment ions to gain insights into the molecular structure. Expected fragmentation would involve losses of CO₂, H₂O, and cleavage of the quinoline (B57606) ring system.

-

Table 3: Expected Mass-to-Charge Ratios (m/z) in ESI-MS

| Ion | Expected m/z (for free acid) | Expected m/z (for sodium salt) |

| [M+H]⁺ | 224.01 | 246.00 |

| [M+Na]⁺ | 246.00 | 267.98 |

| [M-H]⁻ | 222.00 | - |

Mechanism of Action and Signaling Pathway

7-Chlorokynurenic acid acts as a competitive antagonist at the glycine binding site (also known as the GluN1 subunit) of the NMDA receptor.[2][8] The binding of a co-agonist, either glycine or D-serine, to this site is a prerequisite for the glutamate-mediated opening of the NMDA receptor ion channel.[9] By blocking this site, 7-CKA prevents the conformational changes necessary for channel activation, thereby inhibiting the influx of Ca²⁺ into the neuron, even in the presence of glutamate.[9]

Caption: Signaling pathway of 7-Chlorokynurenic acid at the NMDA receptor.

Experimental Workflows

The following diagrams illustrate the logical workflows for the structural analysis of this compound.

Caption: Workflow for X-ray Crystallography.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

Conclusion

This compound is a crucial pharmacological tool for investigating the function of NMDA receptors. While a complete, publicly available structural dataset is currently lacking, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to perform a comprehensive structural analysis. The methodologies outlined herein, from crystallography to spectroscopy, will facilitate the confirmation of its structure and provide a deeper understanding of its physicochemical properties, which is essential for its application in drug development and neuroscience research.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 7-Chlorokynurenic acid - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. 7-Chlorokynurenic acid | C10H6ClNO3 | CID 1884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemcd.com [chemcd.com]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. pnas.org [pnas.org]

- 9. The NMDA receptor ‘glycine modulatory site’ in schizophrenia: d-serine, glycine, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the History of Kynurenic Acid Derivatives in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynurenic acid (KYNA) is a fascinating endogenous metabolite derived from the essential amino acid L-tryptophan. Initially discovered in the 19th century and long considered a mere metabolic byproduct, its profound significance in neuroscience has only been unveiled over the last four decades. It is now recognized as a key neuromodulator, acting on multiple crucial receptor systems within the central nervous system (CNS). This technical guide traces the historical evolution of our understanding of KYNA, from its initial discovery to the modern-day pursuit of its synthetic derivatives as next-generation therapeutics for a host of neurological and psychiatric disorders. A primary challenge in harnessing KYNA's therapeutic potential has been its poor permeability across the blood-brain barrier (BBB), a hurdle that has spurred the development of novel analogs and prodrugs.[1][2]

Early History and Discovery

Kynurenic acid was first identified in 1853 by the German chemist Justus von Liebig in the urine of dogs, from which its name is derived.[3][4] For over a century, it was regarded as a simple end-product of tryptophan metabolism with no significant biological function. The scientific narrative began to shift dramatically in the late 1970s and early 1980s. Research into the kynurenine (B1673888) pathway of tryptophan metabolism revealed that it accounts for over 90% of peripheral tryptophan degradation and produces several neuroactive compounds, including the neurotoxic quinolinic acid and the neuroprotective kynurenic acid.[5] This dichotomy set the stage for KYNA's emergence as a molecule of significant interest in brain health and disease.

The Era of Glutamate (B1630785) Receptor Antagonism

The watershed moment for KYNA in neuroscience arrived in the 1980s when it was identified as an antagonist of ionotropic glutamate receptors (iGluRs).[4] This discovery was pivotal, establishing KYNA as the first known endogenous broad-spectrum antagonist of these receptors, which are fundamental to excitatory neurotransmission in the brain.

Key Findings:

-

NMDA Receptor: KYNA was found to be a potent antagonist at the N-methyl-D-aspartate (NMDA) receptor. Crucially, it acts at the glycine (B1666218) co-agonist site, making it a non-competitive antagonist of glutamate's action.[3][6] This mechanism provided a novel target for modulating NMDA receptor activity, which is implicated in learning, memory, and excitotoxicity.

-

AMPA and Kainate Receptors: Further studies revealed that at higher concentrations, KYNA also antagonizes α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[7][8]

This broad-spectrum antagonism conferred upon KYNA powerful anticonvulsant and neuroprotective properties in various experimental models.[3][8] The realization that an imbalance between the neuroprotectant KYNA and the excitotoxic NMDA agonist quinolinic acid (QUIN) could influence neuronal health became a central hypothesis in several neurological disorders.[5]

Expanding the Target Profile: Beyond Glutamate Receptors

While its action on glutamate receptors was a landmark discovery, the concentrations of KYNA found endogenously in the brain (in the nanomolar to low micromolar range) were often lower than those required to robustly antagonize AMPA/kainate receptors.[7] This discrepancy suggested that other, more sensitive targets for KYNA must exist. The subsequent decades of research validated this hypothesis, revealing a more complex and nuanced role for KYNA.

The α7 Nicotinic Acetylcholine (B1216132) Receptor (α7nAChR)

In the early 2000s, a new major target for KYNA was identified: the α7 nicotinic acetylcholine receptor. KYNA was shown to be a potent, non-competitive antagonist of this receptor, with an IC50 in the low micromolar range, making it more sensitive to KYNA than NMDA receptors in certain conditions.[9][10] This finding was particularly significant because α7nAChRs are deeply involved in cognitive processes, including attention and memory. Dysfunction of these receptors is a key feature in the pathophysiology of schizophrenia and Alzheimer's disease.[11] The discovery positioned KYNA as a critical link between the glutamate and cholinergic systems, two neurotransmitter systems heavily implicated in psychiatric and cognitive disorders.[12]

The G Protein-Coupled Receptor 35 (GPR35)

In 2006, another major breakthrough occurred when KYNA was identified as the endogenous ligand for the orphan G protein-coupled receptor, GPR35.[13][14] Unlike its antagonist role at iGluRs and α7nAChRs, KYNA acts as an agonist at GPR35.[7][15] Activation of GPR35 by KYNA has been linked to various cellular processes, including calcium mobilization and anti-inflammatory effects.[14][16] GPR35 is expressed in immune cells, the gastrointestinal tract, and neurons, suggesting that KYNA's role extends beyond classical neurotransmission to include immunomodulation and gut-brain axis communication.[14][15]

Figure 1: Major Neuromodulatory Targets of Kynurenic Acid

The Kynurenine Pathway: Synthesis and Regulation

The biological activity of KYNA is intrinsically linked to its synthesis via the kynurenine pathway. This metabolic cascade is the principal route for tryptophan degradation in the body.

Figure 2: Simplified Kynurenine Pathway in the Brain

The pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to kynurenine.[5] L-kynurenine is a crucial branch-point metabolite. It can be transported across the blood-brain barrier via the large neutral amino acid transporter (LAT1).[17][18] Within the brain, its fate is determined by two key enzymes primarily located in different cell types:

-

Kynurenine aminotransferases (KATs): Found predominantly in astrocytes, these enzymes irreversibly convert kynurenine into KYNA.[5]

-

Kynurenine 3-monooxygenase (KMO): Located in microglia and infiltrating macrophages, this enzyme shunts kynurenine down a different path, leading to the production of the neurotoxic quinolinic acid.[5]

This cellular segregation is critical. During periods of neuroinflammation, the activation of microglia can increase KMO activity, shifting the balance away from neuroprotective KYNA production and towards the excitotoxic QUIN, a phenomenon implicated in many neurodegenerative diseases.[19]

Therapeutic Potential and the Development of Derivatives

The multifaceted roles of KYNA have made it an attractive therapeutic target. Elevated brain levels of KYNA have been linked to the cognitive deficits seen in schizophrenia, while reduced levels are associated with mood disorders like depression.[3] Conversely, its neuroprotective properties make it a candidate for treating excitotoxicity-driven conditions like stroke and Huntington's disease.[2][8]

However, the therapeutic application of KYNA itself is severely limited by two main factors:

-

Poor Blood-Brain Barrier Permeability: KYNA does not effectively cross the BBB, making it difficult to achieve therapeutic concentrations in the CNS through peripheral administration.[17][20]

-

Low Potency and Lack of Selectivity: As a broad-spectrum antagonist, KYNA lacks specificity for any single receptor target, which can lead to undesirable off-target effects.

These limitations have driven the development of KYNA derivatives and prodrugs. The goal of this research is to create compounds with improved pharmacokinetic and pharmacodynamic properties.[2][19]

Figure 3: Logic Flow for Developing KYNA Derivatives

Strategies in Derivative Development:

-

Prodrugs: Designing molecules that are inactive but are metabolized into active KYNA analogs within the CNS. This approach can improve BBB penetration.[21]

-

Halogenation and Esterification: Modifying the core quinoline (B57606) structure of KYNA to enhance lipophilicity and, therefore, BBB permeability.[19][22]

-

Target-Specific Analogs: Developing derivatives that show higher selectivity for a specific target, such as the NMDA receptor glycine site or the α7nAChR, to reduce off-target effects.[2] For example, compounds like SZR-72 and SZR-104 have been developed and show promise in preclinical models of sepsis and epilepsy.[23][24]

Overview of Key Experimental Methodologies

The history of KYNA research is built on a foundation of diverse and sophisticated experimental techniques. A full, detailed protocol for each is beyond the scope of this guide, but an overview of the core methodologies is essential for context.

-

Electrophysiology (Patch-Clamp): This technique has been fundamental in characterizing KYNA's effects on ion channels and receptors. It allows for direct measurement of ion flow through specific receptors (like NMDA and α7nAChRs) in cultured neurons, providing precise data on antagonist/agonist activity and potency (e.g., IC50 values).[9][10]

-

Radioligand Binding Assays: Used to determine the affinity of KYNA and its derivatives for specific receptor targets. A radiolabeled compound known to bind to the receptor is used, and its displacement by the test compound (like KYNA) is measured, allowing for the calculation of binding affinity (Ki).

-

High-Performance Liquid Chromatography (HPLC): A cornerstone for quantifying levels of KYNA and other kynurenine pathway metabolites in biological samples, including brain tissue, cerebrospinal fluid (CSF), and plasma.[15] This has been crucial for correlating metabolite levels with disease states.

-

In Vivo Microdialysis: This technique allows for the sampling of neurotransmitters and metabolites from the extracellular fluid of specific brain regions in living animals. It has been used to study how KYNA levels fluctuate and how they affect the release of other neurotransmitters like glutamate and dopamine.

-

Behavioral Models: Animal models of diseases such as epilepsy, schizophrenia (e.g., prepulse inhibition), and cognitive impairment (e.g., Morris water maze) are used to test the in vivo efficacy of KYNA derivatives.[8][25]

-

Blood-Brain Barrier Permeability Models: In vitro models, such as cell-based assays (e.g., MDR1-MDCKII cells), and in situ brain perfusion techniques in rodents are used to assess the ability of new KYNA analogs to cross the BBB.[17][22]

Quantitative Data Summary

Disclaimer: The following table is a representative summary of approximate values reported across various studies and experimental conditions. Absolute values can vary significantly based on the specific assay, tissue preparation, and species used.

| Compound | Target Receptor | Action | Potency (Approx. IC50/EC50) | Reference |

| Kynurenic Acid | NMDA (Glycine Site) | Antagonist | ~8 - 15 µM | [25][26] |

| α7nAChR | Antagonist | ~7 µM | [9][26] | |

| AMPA / Kainate | Antagonist | ~0.1 - 2.5 mM | [3] | |

| GPR35 (human) | Agonist | ~39 µM | [26] |

Conclusion

From a metabolic curiosity to a central player in neuromodulation, the history of kynurenic acid is a testament to the evolving complexity of neuroscience. It sits (B43327) at the critical intersection of metabolism, neurotransmission, and immunology. While the native molecule's therapeutic potential is hampered by its pharmacokinetics, the challenges it presents have paved the way for rational drug design and the development of sophisticated derivatives. These next-generation compounds, which aim to selectively target specific receptors and efficiently cross the blood-brain barrier, hold immense promise. The ongoing exploration of KYNA and its analogs continues to be a vibrant and crucial field of research, offering novel therapeutic avenues for some of the most challenging disorders of the central nervous system.

References

- 1. Unexpected effects of peripherally administered kynurenic acid on cortical spreading depression and related blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of kynurenic acid and kynurenine derivatives for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 4. Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]

- 5. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications. | Semantic Scholar [semanticscholar.org]

- 10. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kynurenic acid as an antagonist of α7 nicotinic acetylcholine receptors in the brain: facts and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reactome | GPR35 binds kynurenic acid [reactome.org]

- 14. researchgate.net [researchgate.net]

- 15. G-protein coupled receptor 35 (GPR35) activation and inflammatory pain: Studies on the antinociceptive effects of kynurenic acid and zaprinast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mitochondrial Remodeling and Ischemic Protection by G-protein coupled receptor 35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Blood-brain barrier transport of kynurenines: implications for brain synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. Kynurenic acid antagonists and kynurenine pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Kynurenic Acid and Its Synthetic Derivatives Protect Against Sepsis-Associated Neutrophil Activation and Brain Mitochondrial Dysfunction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. encyclopedia.pub [encyclopedia.pub]

- 26. mdpi.com [mdpi.com]

A Technical Guide to the Role of 7-Chlorokynurenic Acid in Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of 7-Chlorokynurenic acid (7-CKA), a pivotal antagonist used in neuroscience research to probe the mechanisms of synaptic plasticity. By selectively targeting the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor, 7-CKA has become an indispensable tool for elucidating the molecular underpinnings of learning and memory. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and illustrates the critical signaling pathways involved.

Core Mechanism of Action: Selective Antagonism at the NMDA Receptor Glycine Site

7-Chlorokynurenic acid (7-CKA) exerts its effects by acting as a potent and selective antagonist at the glycine modulatory site on the NMDA receptor complex.[1] The NMDA receptor, a crucial component in synaptic plasticity, requires the binding of both glutamate (B1630785) and a co-agonist—typically glycine or D-serine—to become fully active.[1][2] 7-CKA competitively blocks the binding of this co-agonist to the GluN1 subunit of the receptor.

This action prevents the conformational change necessary for the ion channel to open upon glutamate binding and membrane depolarization. Consequently, the influx of Ca²⁺ ions, which is the critical trigger for the downstream signaling cascades that induce long-term potentiation (LTP), is inhibited.[3][4] The antagonism by 7-CKA is non-competitive with respect to NMDA or glutamate but can be surmounted by increasing the concentration of glycine or D-serine.[1][5] This high selectivity makes 7-CKA a superior tool for isolating the function of the glycine site in physiological and pathological processes.[1][6]

Quantitative Data on Receptor Affinity and Synaptic Blockade

The efficacy and selectivity of 7-CKA have been quantified in numerous studies. Radioligand binding assays demonstrate its high affinity for the strychnine-insensitive glycine binding site compared to other glutamate receptor sites. Electrophysiological studies have established the concentrations required to inhibit NMDA receptor-mediated responses and block synaptic plasticity.

Table 1: Receptor Binding Affinity of 7-Chlorokynurenic Acid

| Receptor Site | Ligand | IC50 (µM) | Reference |

|---|---|---|---|

| Glycine (Strychnine-insensitive) | [³H]glycine | 0.56 | [1] |

| NMDA | N-Me-D-Asp | 169 | [1] |

| Quisqualate | AMPA | 153 | [1] |

| Kainate | Kainate | >1000 |[1] |

Table 2: Effective Concentrations of 7-CKA in Synaptic Plasticity Studies

| Experimental Model | Phenomenon | 7-CKA Concentration | Effect | Reference |

|---|---|---|---|---|

| Rat Hippocampal Slices (CA1) | Long-Term Potentiation (LTP) | 30 µM | Reversibly abolished LTP induction | [5] |

| Rat Cortical Slices | NMDA-induced depolarization | 10-100 µM | Non-competitive inhibition | [1] |

| Neonatal Rat Hippocampus | Long-Term Potentiation (LTP) | Not specified | Completely blocked LTP | [7] |

| Rat Hippocampal Slices (CA1) | NMDA-mediated transmission | Not specified | Depressed transmission | [8] |

| Day-old Chicks (IMHV) | Memory Formation | 100 µM | Prevented memory acquisition |[9] |

The Role of 7-CKA in Modulating Synaptic Plasticity

LTP is a persistent strengthening of synapses following high-frequency stimulation and is widely considered a cellular correlate of learning and memory.[4] The induction of the most common form of LTP in the hippocampus is critically dependent on NMDA receptor activation.[10]

By blocking the glycine co-agonist site, 7-CKA effectively prevents the Ca²⁺ influx necessary to initiate LTP. Studies have consistently shown that application of 7-CKA prior to a tetanus or theta-burst stimulation protocol completely blocks the induction of LTP in the CA1 region of the hippocampus.[5][7][8] This blockade is reversible, as washing out the drug restores the ability of the synapse to undergo potentiation. Furthermore, the inhibitory effect of 7-CKA on LTP can be overcome by the co-application of a high concentration of D-serine, a potent agonist at the glycine site, confirming the specific mechanism of action.[5][7]

Long-term depression (LTD) is a long-lasting reduction in synaptic efficacy that can be induced by low-frequency stimulation.[11] Like LTP, some forms of LTD are also dependent on NMDA receptor activation, albeit through a different pattern of Ca²⁺ influx and downstream signaling. While the literature extensively documents the role of 7-CKA in blocking LTP, its effects on LTD are less characterized. However, given that LTD induction often relies on Ca²⁺ entry through NMDA receptors, it is mechanistically plausible that 7-CKA would also inhibit this form of plasticity. Further research is needed to fully delineate the role of the glycine site, and its antagonism by 7-CKA, in various forms of LTD across different brain regions.

Experimental Protocols for Investigating 7-CKA

Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments used to characterize the effects of 7-CKA.

This protocol describes how to measure the effect of 7-CKA on LTP at Schaffer collateral-CA1 synapses.

1. Slice Preparation:

-

A rat or mouse is anesthetized and decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF).

-

ACSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

-

The hippocampus is dissected, and 400 µm thick transverse slices are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

-

A slice is transferred to a recording chamber and continuously perfused with oxygenated ACSF at 30-32°C.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode (filled with ACSF) is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A baseline is established by delivering single pulses every 30-60 seconds for 15-20 minutes, with the stimulus intensity set to elicit 40-50% of the maximal fEPSP response.[12]

3. Drug Application and LTP Induction:

-

After establishing a stable baseline, the perfusion medium is switched to ACSF containing the desired concentration of 7-CKA (e.g., 30 µM) for 20-30 minutes.

-

LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.[7]

-

Following the induction protocol, recording of single-pulse responses continues for at least 60 minutes to measure the change in synaptic strength.

4. Data Analysis:

-

The slope of the fEPSP is measured and normalized to the average baseline slope.

-

A successful LTP is typically defined as a sustained increase in the fEPSP slope of >20% for at least 60 minutes post-induction. The effect of 7-CKA is quantified by comparing the magnitude of potentiation in its presence versus a control condition.

This method is used to determine the binding affinity (IC50) of 7-CKA for the glycine site.[1]

1. Membrane Preparation:

-

Rat cortical tissue is homogenized in a cold buffer solution.

-

The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands. The final pellet, containing the cell membranes, is resuspended.

2. Binding Assay:

-

Aliquots of the membrane preparation are incubated with a radiolabeled ligand specific for the glycine site (e.g., [³H]glycine).

-

The incubation is performed in the presence of varying concentrations of unlabeled 7-CKA.

-

Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled agonist (e.g., glycine).

3. Measurement and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

The concentration of 7-CKA that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

This technique allows for the measurement of extracellular concentrations of 7-CKA in the brain of a freely moving animal.[13]

1. Probe Implantation:

-

Under anesthesia, a guide cannula is stereotaxically implanted into a specific brain region (e.g., prefrontal cortex).

-

The animal is allowed to recover from surgery.

2. Microdialysis Procedure:

-

A microdialysis probe is inserted through the guide cannula.

-

The probe is perfused at a low, constant flow rate (e.g., 1-2 µL/min) with a physiological solution (e.g., ACSF).

-

Molecules from the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the perfusion solution (dialysate).

-

Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).

3. Sample Analysis:

-

The concentration of 7-CKA in the dialysate samples is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

This method can be used to study the pharmacokinetics of 7-CKA in the brain, for instance, after systemic administration of its prodrug, 4-chlorokynurenine (B1664160) (4-Cl-KYN).[13][14]

Conclusion

7-Chlorokynurenic acid is a powerful and highly selective antagonist of the NMDA receptor's glycine co-agonist site. Its ability to potently and reversibly inhibit NMDA receptor function has made it an invaluable pharmacological tool. Through its application, researchers have solidified the essential role of the glycine site in the induction of long-term potentiation and other forms of synaptic plasticity. The quantitative data on its binding affinity and its efficacy in blocking synaptic strengthening provide a solid foundation for its use in experimental neuroscience. The detailed protocols outlined in this guide serve as a resource for professionals seeking to utilize 7-CKA to further unravel the complex mechanisms of synaptic function, memory formation, and neurological disorders.

References

- 1. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synaptic Plasticity Review [hellobio.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Frontiers | Long-Term Potentiation at CA3–CA1 Hippocampal Synapses with Special Emphasis on Aging, Disease, and Stress [frontiersin.org]

- 5. Glycine site associated with the NMDA receptor modulates long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of the glycine site associated with the NMDA receptor is required for induction of LTP in neonatal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the glycine site in the NMDA receptor is necessary for the induction of LTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7-Chlorokynurenate, an antagonist of the glycine binding site on the NMDA receptor, inhibits memory formation in day-old chicks (Gallus domesticus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of long-term potentiation and long-term depression is cell-type specific in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synaptic Plasticity: A new mode of action for unconventional NMDA receptors | eLife [elifesciences.org]

- 12. scientifica.uk.com [scientifica.uk.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Facilitated brain uptake of 4-chlorokynurenine and conversion to 7-chlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of 7-Chlorokynurenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chlorokynurenic acid (7-CKA) is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] This antagonism underlies its significant neuroprotective properties, which have been demonstrated in a variety of preclinical models of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[6][7] This technical guide provides an in-depth overview of the neuroprotective effects of 7-CKA, including its mechanism of action, quantitative data from key studies, detailed experimental protocols for its investigation, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Core Mechanism of Neuroprotection: NMDA Receptor Antagonism

The primary neuroprotective mechanism of 7-Chlorokynurenic acid stems from its function as a competitive antagonist at the glycine modulatory site of the NMDA receptor complex.[3][4][5] Excessive activation of NMDA receptors, a phenomenon known as excitotoxicity, is a central pathological process in numerous neurological conditions.[6][7] By binding to the glycine site, 7-CKA prevents the necessary co-activation by glycine, thereby non-competitively inhibiting the influx of calcium through the NMDA receptor channel that is triggered by the binding of glutamate.[3][5] This action effectively mitigates the downstream cytotoxic cascade associated with excitotoxicity, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal death.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the efficacy of 7-Chlorokynurenic acid.

Table 1: Receptor Binding Affinity of 7-Chlorokynurenic Acid

| Receptor Site | Ligand | Preparation | IC50 (µM) | Reference |

| Glycine (strychnine-insensitive) | [3H]glycine | Rat cortex/hippocampus P2 membranes | 0.56 | [2] |

| NMDA | [3H]glutamate | Rat brain membranes | 169 | [1][2] |

| Quisqualate | [3H]AMPA | Rat brain membranes | 153 | [1][2] |

| Kainate | [3H]kainate | Rat brain membranes | >1000 | [1][2] |

Table 2: In Vitro Neuroprotective Efficacy of 7-Chlorokynurenic Acid

| Experimental Model | Neurotoxic Insult | Preparation | 7-CKA Concentration | Observed Effect | Reference |

| Rat Hippocampal Slices | Kainic Acid (1 µM) | In vitro slice perfusion | 100 µM | Significantly decreased duration of CA1 epileptiform bursting | [8] |

| Rat Hippocampal Slices | Kainic Acid (12 µM) | In vitro slice perfusion | 100 µM | Significantly increased probability of recovery of CA1 population spike | [8] |

| Rat Cortical Slices | NMDA | In vitro slice perfusion | 10-100 µM | Non-competitively inhibited NMDA responses (reversed by glycine) | [2] |

| Rat Cortical Neurons in Culture | NMDA | Whole-cell patch-clamp | - | Inhibitory effects on NMDA-induced currents reversed by increasing glycine concentration | [1] |

Table 3: In Vivo Neuroprotective Efficacy of 7-Chlorokynurenic Acid and its Prodrugs

| Animal Model | Condition | Compound | Administration Route | Dose | Observed Effect | Reference |

| Mice | NMDA-induced seizures | Prodrugs of 7-CKA | Intraperitoneal | - | Highly protective against seizures | [1] |

| Rat | Spinal nociception | 7-CKA | Intrathecal | - | Reduced frequency-dependent potentiation of C-fibre stimulation | |

| Rat | Transient forebrain ischemia | 7-CKA | Intraventricular | - | Significantly attenuated ischemia-induced CA1 pyramidal cell loss | |

| Rat | Quinolinate-induced neurotoxicity | L-4-chlorokynurenine (prodrug) | Intracerebral infusion | Dose-dependent | Reduced quinolinate neurotoxicity in the hippocampus | [7] |

Signaling Pathway and Experimental Workflows

Signaling Pathway of 7-CKA in Neuroprotection

The following diagram illustrates the signaling pathway through which 7-CKA exerts its neuroprotective effects by antagonizing the NMDA receptor.

Experimental Workflow: In Vitro Neuroprotection Assay

This diagram outlines a typical workflow for assessing the neuroprotective effects of 7-CKA in an in vitro model of excitotoxicity.

References

- 1. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modulation by magnesium of the affinity of NMDA receptors for glycine in murine hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Synapse Density in Hippocampal Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Glycine site associated with the NMDA receptor modulates long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 7-Chlorokynurenic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chlorokynurenic acid (7-CKA) is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] By binding to this site, 7-CKA non-competitively inhibits NMDA receptor activation, thereby modulating glutamatergic neurotransmission. This mechanism of action makes 7-CKA a valuable tool for investigating the physiological and pathological roles of the NMDA receptor in the central nervous system. Additionally, 7-CKA has been shown to be a potent inhibitor of the vesicular glutamate (B1630785) transporter.[1][2][3]

These application notes provide detailed protocols for the use of 7-Chlorokynurenic acid sodium salt in key experimental paradigms, including in vitro electrophysiology and in vivo behavioral and nociception assays.

Physicochemical Properties and Solubility

| Property | Value | Reference |

| Molecular Weight | 245.59 g/mol | [2] |

| IC50 (glycine site of NMDA receptor) | 0.56 µM | [2] |

| Ki (vesicular glutamate transporter) | 0.59 µM | [2] |

| Solubility in Water | Up to 100 mM | - |

| Storage | Store at -20°C for long-term | [2] |

Note: For in vivo applications, 7-CKA sodium salt can be dissolved in saline. If co-solvents like DMSO and PEG300 are used, it is recommended to prepare the solution fresh and sonicate if necessary.[4] Solutions of 7-CKA are reported to be unstable, and fresh preparation is recommended.[1]

Mechanism of Action: NMDA Receptor Antagonism

7-CKA exerts its primary effect by acting as a competitive antagonist at the glycine-binding site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Upon activation, the channel opens, allowing the influx of Ca2+ and Na+ ions, which triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.[5] By blocking the glycine site, 7-CKA prevents the conformational change necessary for channel opening, even in the presence of glutamate. This leads to a reduction in NMDA receptor-mediated excitatory neurotransmission.

References

Application Notes and Protocols for 7-Chlorokynurenic Acid Sodium Salt in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction 7-Chlorokynurenic acid (7-CKA) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts specifically at the strychnine-insensitive glycine (B1666218) co-agonist binding site on the GluN1 subunit of the receptor.[3][4][5] The activation of the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine.[4][6][7] By blocking the glycine binding site, 7-CKA prevents the ion channel from opening, thereby inhibiting the influx of calcium (Ca²⁺) even in the presence of glutamate.[3] This mechanism makes 7-CKA a valuable tool for studying synaptic plasticity, excitotoxicity, and various neurological and neurodegenerative disorders where NMDA receptor over-activation is implicated.[8][9] In addition to its primary role, 7-CKA is also a potent inhibitor of glutamate reuptake into synaptic vesicles.[1][2] The sodium salt form of 7-CKA offers high water solubility, making it ideal for use in cell culture applications.[10][11]

Physicochemical Properties and Handling

Proper handling and storage of 7-Chlorokynurenic acid sodium salt are crucial for maintaining its activity and ensuring reproducible experimental results. The compound is highly soluble in water, simplifying the preparation of stock solutions for cell culture media.

Table 1: Physicochemical Properties and Storage of 7-CKA Sodium Salt

| Property | Value | References |

| Molecular Formula | C₁₀H₅ClNNaO₃ | [10] |

| Molecular Weight | 245.59 g/mol | [10][11] |

| Appearance | White solid | [11] |

| Purity | ≥98% (HPLC) | [10] |

| Solubility | Soluble in water to 100 mM | [10][11] |

| Storage (Solid) | Desiccate at Room Temperature | [10] |

| Storage (Stock Solution) | Aliquot and store at -20°C for up to 3 months | [11] |

Mechanism of Action: NMDA Receptor Antagonism

7-CKA exerts its effects by competitively binding to the glycine site on the GluN1 subunit of the NMDA receptor. This allosteric site must be occupied by a co-agonist (glycine or D-serine) for the receptor's ion channel to open upon glutamate binding to the GluN2 subunit. By occupying this site, 7-CKA acts as an antagonist, preventing receptor activation and the subsequent Ca²⁺ influx that can lead to excitotoxicity and neuronal death under pathological conditions.

Caption: NMDA receptor activation and its inhibition by 7-CKA.

Recommended Concentrations for Cell Culture

The effective concentration of 7-CKA can vary significantly depending on the cell type, experimental conditions, and the concentration of the co-agonist (glycine) present in the culture medium. The IC₅₀ value provides a key reference point for determining the working concentration range.

Table 2: Summary of 7-CKA Concentrations and Effects in In Vitro Models

| Parameter | Concentration | Context / Model System | Effect | References |

| IC₅₀ | 0.56 µM | Radioligand binding to strychnine-insensitive [³H]glycine binding site in rat cortical membranes. | 50% inhibition of glycine binding. | [1][2][3][11] |

| Kᵢ | 0.59 µM | Inhibition of glutamate reuptake into synaptic vesicles. | Inhibition constant for glutamate transport. | [1][2] |

| Working Range | 10 - 100 µM | Rat cortical slices. | Noncompetitive inhibition of NMDA responses, reversible by adding 100 µM glycine. | [3] |

| Pretreatment | 10 nM | In vivo study in rats (pretreatment). | Retardation of seizure development. | [1] |

For initial experiments, it is recommended to perform a dose-response curve starting from the low micromolar range (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for the specific cell line and experimental endpoint.

Experimental Protocols

Protocol 1: Preparation of 7-CKA Sodium Salt Stock Solution

This protocol describes the preparation of a sterile, high-concentration stock solution for use in cell culture.

Materials:

-

This compound powder (e.g., Sigma-Aldrich, Tocris, Abcam)

-

Sterile, nuclease-free water or PBS

-

Sterile conical tubes (1.5 mL or 15 mL)

-

0.22 µm sterile syringe filter

Procedure:

-

Calculate the mass of 7-CKA sodium salt powder required to prepare a stock solution of desired concentration (e.g., 10 mM). For a 10 mM stock solution (MW = 245.59), weigh out 2.46 mg per 1 mL of solvent.

-

Under sterile conditions (e.g., in a laminar flow hood), add the weighed powder to a sterile conical tube.

-

Add the calculated volume of sterile water or PBS to the tube.

-

Vortex gently until the powder is completely dissolved. The solution should be clear.[1]

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) to avoid repeated freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, and date of preparation.

-

Store the aliquots at -20°C for up to 3 months.[11]

Protocol 2: General Workflow for Cell Treatment

This protocol provides a general workflow for treating adherent neuronal cells, such as the SH-SY5Y human neuroblastoma line or primary cortical neurons, with 7-CKA.[12][13][14]

Caption: General experimental workflow for treating cell cultures with 7-CKA.

Protocol 3: Neuroprotection Assay Against NMDA-Induced Excitotoxicity

This protocol details a method to assess the neuroprotective effects of 7-CKA against excitotoxicity induced by NMDA in primary neuronal cultures or SH-SY5Y cells.

Materials:

-

Plated primary neurons or SH-SY5Y cells

-

Complete cell culture medium

-

7-CKA stock solution (Protocol 1)

-

NMDA stock solution (e.g., 10 mM in sterile water)

-

Glycine stock solution (e.g., 1 mM in sterile water)

-

Reagents for cell viability assay (e.g., MTT, LDH assay kit)

Procedure:

-

Cell Plating: Seed primary cortical neurons or SH-SY5Y cells in 96-well plates at an appropriate density and culture until they are well-adhered and differentiated (for primary neurons, this may be 7-10 days in vitro).

-

Pre-treatment: Aspirate the culture medium and replace it with fresh medium containing various concentrations of 7-CKA (e.g., 0.1, 1, 10, 50 µM). Include a "vehicle control" group that receives only the solvent used for the stock solution.

-

Incubate the cells with 7-CKA for 1-2 hours at 37°C, 5% CO₂.

-

Induce Excitotoxicity: Add NMDA and Glycine directly to the wells to achieve a final concentration known to be toxic to the specific cell type (e.g., 50-100 µM NMDA and 10 µM Glycine). Do not add NMDA/Glycine to the "untreated control" wells.

-

Control Groups:

-

Untreated Control: Cells with fresh medium only.

-

Vehicle Control + NMDA/Glycine: Cells treated with vehicle, then NMDA/Glycine.

-

7-CKA Highest Dose Control: Cells treated with the highest concentration of 7-CKA alone (no NMDA/Glycine) to test for inherent toxicity.

-

-

-

Incubation: Return the plate to the incubator for 24 hours.

-

Assess Viability: After the incubation period, measure cell viability using a standard method such as the MTT or LDH cytotoxicity assay, following the manufacturer's instructions.

Protocol 4: Cell Viability Assessment (MTT Assay Principle)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle:

-

Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan (B1609692) crystals.

-

The insoluble formazan is then dissolved using a solubilizing agent (e.g., DMSO or an SDS solution).

-

The intensity of the purple color is measured using a spectrophotometer (microplate reader) at a wavelength of ~570 nm.

-

The absorbance is directly proportional to the number of viable, metabolically active cells. Neuroprotection by 7-CKA will be observed as a higher absorbance value in the 7-CKA + NMDA group compared to the NMDA only group.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme-catalyzed production of the neuroprotective NMDA receptor antagonist 7-chlorokynurenic acid in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. This compound [sigmaaldrich.com]

- 12. mskcc.org [mskcc.org]

- 13. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 7-Chlorokynurenic Acid Sodium Salt Microinjection

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chlorokynurenic acid (7-CKA) is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its sodium salt form offers enhanced solubility in aqueous solutions, making it a valuable tool for in vivo research investigating the role of NMDA receptor signaling in various physiological and pathological processes. Microinjection allows for the targeted delivery of 7-CKA to specific brain regions, enabling precise examination of its effects on neuronal activity and behavior.

These application notes provide a detailed protocol for the stereotaxic microinjection of 7-Chlorokynurenic acid sodium salt in rodents, along with supporting data and visualizations to guide researchers in their experimental design.

Mechanism of Action

7-CKA exerts its effects by competitively binding to the glycine modulatory site on the GluN1 subunit of the NMDA receptor.[3] This binding prevents the co-agonist glycine (or D-serine) from binding, which is a necessary step for the activation of the receptor by the primary agonist, glutamate. By blocking the glycine site, 7-CKA effectively inhibits NMDA receptor-mediated ion channel opening and subsequent calcium influx, thereby downregulating neuronal excitation.

Caption: NMDA Receptor Antagonism by 7-Chlorokynurenic Acid.

Data Presentation: Microinjection Parameters

The following table summarizes quantitative data from published studies that have utilized 7-CKA sodium salt microinjections. This information can serve as a starting point for experimental design.

| Parameter | Species | Brain Region | Concentration | Volume | Infusion Rate | Stereotaxic Coordinates (from Bregma) | Reference |

| Dose | Rat (P7) | Intrastriatal | 40 nmol (co-injected) | Not specified | Not specified | Not specified | [4] |

| Concentration | Rat | Intracerebroventricular | 500 µM | 2 µl (bilateral) | 1 µl/min | Not applicable | [5] |

| Concentration | Rat | Amygdala (ICV admin.) | 10 or 20 µg | Not specified | Not specified | Not applicable | |

| General | Mouse | Hippocampus (DG) | Not specified | 50 nL | 4.6 nL/injection (every 10s) | AP: -2.0, ML: +1.5, DV: -2.0 mm | |

| General | Mouse | Hippocampus (DG) | Not specified | Not specified | Not specified | AP: -1.7, ML: +1.6, DV: -1.9 mm | |

| General | Mouse | Prefrontal Cortex | Not specified | Not specified | Not specified | AP: +1.8, ML: ±0.3, DV: -1.2 mm |

Note: AP = Anteroposterior, ML = Mediolateral, DV = Dorsoventral. Coordinates may need to be adjusted based on the specific animal strain, age, and weight. It is crucial to consult a stereotaxic atlas for the species and strain being used.

Experimental Protocols

Preparation of this compound Solution

This compound is soluble in water and artificial cerebrospinal fluid (aCSF).

Materials:

-

This compound (MW: 245.59 g/mol )

-

Sterile artificial cerebrospinal fluid (aCSF) or sterile saline (0.9% NaCl)

-

Vortex mixer

-

Sterile microcentrifuge tubes

-

0.22 µm syringe filter

Procedure:

-

Calculate the required mass of 7-CKA sodium salt to achieve the desired final concentration.

-

Dissolve the calculated amount of 7-CKA sodium salt in the appropriate volume of sterile aCSF or saline.

-

Vortex the solution until the salt is completely dissolved.

-

Filter the solution through a 0.22 µm syringe filter to ensure sterility.

-

Store the prepared solution at -20°C for long-term storage or at 4°C for short-term use. It is recommended to prepare fresh solutions for each experiment.

Stereotaxic Surgery and Microinjection

This protocol provides a general guideline for stereotaxic microinjection in rodents. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Heating pad to maintain body temperature

-

Surgical tools (scalpel, forceps, hemostats, drill)

-

Microinjection pump and syringe (e.g., Hamilton syringe)

-

Injection cannula (e.g., 33-gauge)

-

Suturing material

-

Antiseptic solution (e.g., Betadine, 70% ethanol)

-

Topical anesthetic (e.g., bupivacaine)

-

Eye lubricant

Caption: Experimental Workflow for Stereotaxic Microinjection.

Procedure:

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent. Monitor the depth of anesthesia throughout the procedure.

-

Mounting: Secure the animal in the stereotaxic apparatus. Apply eye lubricant to prevent corneal drying.

-

Surgical Preparation: Shave the scalp and clean the area with an antiseptic solution. Administer a local anesthetic to the scalp.

-

Incision and Skull Exposure: Make a midline incision in the scalp to expose the skull. Clean and dry the skull surface.

-

Locating Bregma: Identify the bregma landmark on the skull. All stereotaxic coordinates will be relative to this point.

-

Drilling: Using the predetermined stereotaxic coordinates for the target brain region, drill a small burr hole through the skull.

-